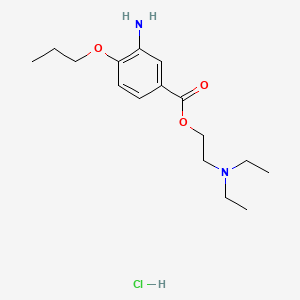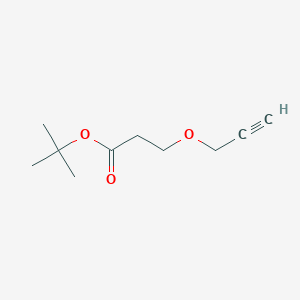
PF-06840003
Overview
Description
PF-06840003 is a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the catabolism of tryptophan to kynurenine. This compound has shown significant potential in cancer immunotherapy due to its ability to modulate the immune response by inhibiting the immunosuppressive effects of IDO1 .
Mechanism of Action
Target of Action
PF-06840003, also known as “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione”, is an investigational, small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an immunosuppressive enzyme that is overexpressed in a wide range of cancers .
Mode of Action
This compound is thought to work by targeting and binding to IDO1 . By inhibiting IDO1, this compound increases and restores the proliferation and activation of various immune cells and reduces tumor-associated regulatory T cells (Tregs) that inhibit an immune response .
Biochemical Pathways
IDO1, the primary target of this compound, induces immunosuppression through the degradation of the amino acid tryptophan . This degradation leads to the production of kynurenine, an immunosuppressive metabolite . The inhibition of IDO1 by this compound may help restore immune surveillance of tumors, potentially leading to the elimination of IDO1-expressing tumor cells .
Pharmacokinetics
This compound has favorable predicted human pharmacokinetic properties . Following dosing, the median time to maximum plasma concentration for the active enantiomer PF-06840002 was 1.5–3.0 hours and the mean elimination half-life was 2 to 4 hours . The urinary recovery of PF-06840002 was low (<1%) .
Result of Action
The molecular and cellular effects of this compound’s action include the reversal of IDO1-induced T-cell anergy in vitro . In vivo, this compound reduced intratumoral kynurenine levels in mice by >80% and inhibited tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, IDO1, the target of this compound, is induced in response to inflammatory stimuli . Therefore, the presence or absence of such stimuli in the tumor environment could potentially influence the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
PF-06840003 interacts with the enzyme IDO1, inhibiting its activity . The IC50 values for human (hIDO-1), dog (dIDO-1), and mouse (mIDO-1) are 0.41 μM, 0.59 μM, and 1.5 μM, respectively . This interaction leads to the reversal of IDO1-induced T-cell anergy .
Cellular Effects
This compound has demonstrated antitumor effects in preclinical models . It reduces intratumoral kynurenine levels in mice by over 80% and inhibits tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of IDO1 . This inhibition leads to a decrease in the catabolism of tryptophan and accumulation of tryptophan catabolites, including kynurenine . This activity leads to the reversal of effector T-cell anergy and enhanced Treg function through the downregulation of FoxP3 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a mean elimination half-life of 2 to 4 hours (Cycle 1 Day 1) . The urinary recovery of PF-06840002, the active enantiomer of this compound, was found to be low (<1%) .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated antitumor activity in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors . The specific effects of different dosages of this compound in animal models are not mentioned in the available resources.
Metabolic Pathways
This compound is involved in the tryptophan catabolism pathway, where it inhibits the activity of IDO1 . This leads to a decrease in the catabolism of tryptophan and accumulation of tryptophan catabolites, including kynurenine .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-06840003 is synthesized through a series of chemical reactions that involve the formation of its core structure followed by functional group modifications.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
PF-06840003 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the indoleamine scaffold, affecting its binding affinity to IDO1
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
PF-06840003 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses and its potential in treating immune-related disorders.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.
Industry: Utilized in the development of new drugs targeting the IDO1 pathway .
Comparison with Similar Compounds
Similar Compounds
Epacadostat: Another IDO1 inhibitor with a similar mechanism of action.
Navoximod: An IDO1 inhibitor that has shown potential in combination with other immunotherapies.
Indoximod: A tryptophan analog that modulates the IDO1 pathway indirectly
Uniqueness of PF-06840003
This compound is unique due to its high selectivity and potency as an IDO1 inhibitor. It has demonstrated significant efficacy in preclinical models and has favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. These characteristics make this compound a promising candidate for further development in cancer immunotherapy .
Properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKLDYKORJEOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630149 | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-05-4 | |
| Record name | PF-06840003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-06840003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















